Dimethenamid ESA-d6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19NO5S2 |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2-[[4-methyl-2-(trideuteriomethyl)thiophen-3-yl]-(1,1,1-trideuterio-3-methoxypropan-2-yl)amino]-2-oxoethanesulfonic acid |
InChI |
InChI=1S/C12H19NO5S2/c1-8-6-19-10(3)12(8)13(9(2)5-18-4)11(14)7-20(15,16)17/h6,9H,5,7H2,1-4H3,(H,15,16,17)/i2D3,3D3 |
InChI Key |
YMYKMSAZEZQEER-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CS1)C)N(C(COC)C([2H])([2H])[2H])C(=O)CS(=O)(=O)O |
Canonical SMILES |
CC1=CSC(=C1N(C(C)COC)C(=O)CS(=O)(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Dimethenamid ESA-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethenamid ESA-d6 is the deuterium-labeled form of Dimethenamid ethanesulfonic acid (ESA), a major soil metabolite of the chloroacetamide herbicide Dimethenamid. Due to its isotopic labeling, this compound serves as an ideal internal standard for the accurate quantification of Dimethenamid ESA in various environmental and biological matrices. Its use in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise measurement by correcting for matrix effects and variations in sample preparation and instrument response. This technical guide provides a comprehensive overview of this compound, including its chemical properties, metabolic origins, and detailed analytical protocols.
Chemical and Physical Properties
Stable isotope-labeled internal standards are crucial for achieving high accuracy and precision in quantitative mass spectrometry. The key physical and chemical properties of this compound and its non-labeled analog are summarized below.
| Property | This compound | Dimethenamid ESA | Dimethenamid (Parent Compound) |
| Chemical Formula | C₁₂H₁₃D₆NO₅S₂[1] | C₁₂H₁₉NO₅S₂[2] | C₁₂H₁₈ClNO₂S[3] |
| Molecular Weight | 327.45 g/mol [1] | 321.4 g/mol [2] | 275.80 g/mol |
| Primary Use | Internal Standard | Analyte (Metabolite) | Herbicide |
| Common Analytical Method | LC-MS/MS | LC-MS/MS, GC-MS | GC-MS, LC-MS/MS |
Metabolic Pathway of Dimethenamid
Dimethenamid undergoes transformation in the environment, primarily through aerobic soil metabolism, leading to the formation of several degradation products, including Dimethenamid ESA and Dimethenamid oxanilic acid (OXA). The formation of Dimethenamid ESA is a significant pathway in the environmental fate of the parent herbicide. Understanding this pathway is essential for monitoring its environmental impact and for developing analytical methods to detect its metabolites.
Caption: Aerobic soil metabolism of Dimethenamid to Dimethenamid ESA.
Experimental Protocols
The quantification of Dimethenamid ESA in environmental samples, such as water, is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical for accurate results.
Sample Preparation for Water Analysis
-
Sample Collection: Collect water samples in clean glass containers.
-
Fortification: To a 1.0 mL aliquot of the water sample, add a known concentration of this compound internal standard solution. For example, add 20 µL of a 1.5 ng/mL fortification solution to achieve a final concentration of 0.03 µg/L.
-
Acidification: Acidify the sample by adding 0.1% formic acid.
-
Vortexing: Thoroughly mix the sample by vortexing.
-
Direct Injection: The sample is now ready for direct injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following parameters provide a starting point for the analysis of Dimethenamid ESA using this compound as an internal standard. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the analytes. |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 100 µL |
| Column Temperature | 40-65 °C |
Mass Spectrometry (MS/MS) Conditions:
Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of the target analytes.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dimethenamid ESA | 320.1 | 121 | 25 |
| 80 | - | ||
| This compound (Internal Standard) | 326.1 | 121 | ~25 |
| 80 | - |
Note: The precursor ion for this compound is predicted to be [M-H]⁻ at m/z 326.1, which is 6 units higher than the non-labeled compound due to the six deuterium atoms. The product ions are expected to be the same as the non-labeled compound, as the fragmentation is unlikely to occur at the labeled positions. The collision energy should be optimized for the specific instrument but is expected to be similar to that of the non-deuterated standard.
Caption: General workflow for the analysis of Dimethenamid ESA.
Data Presentation
The use of an internal standard allows for the creation of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This method corrects for variations in extraction efficiency and instrument response, leading to highly accurate quantitative results.
Example Calibration Data Structure:
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1500 | 10000 | 0.15 |
| 0.5 | 7600 | 10200 | 0.75 |
| 1.0 | 15500 | 10100 | 1.53 |
| 5.0 | 78000 | 10300 | 7.57 |
| 10.0 | 152000 | 10000 | 15.20 |
Conclusion
This compound is an essential tool for researchers and analytical scientists studying the environmental fate of the herbicide Dimethenamid. Its use as an internal standard in LC-MS/MS methods ensures the generation of reliable and accurate quantitative data for its primary metabolite, Dimethenamid ESA. The detailed methodologies and data presented in this guide provide a solid foundation for the implementation of robust analytical protocols for the monitoring of this important environmental contaminant.
References
An In-depth Technical Guide to the Synthesis of Deuterated Dimethenamid ESA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for deuterated Dimethenamid ethanesulfonic acid (ESA), a key metabolite of the chloroacetamide herbicide, Dimethenamid. Due to the limited availability of a direct, published synthesis for this specific deuterated metabolite, this document outlines a plausible and scientifically grounded approach based on established chemical principles and available literature on the synthesis of Dimethenamid and general deuteration techniques. This guide is intended to serve as a foundational resource for researchers requiring a stable, isotopically labeled internal standard for metabolic studies and environmental analysis.
Dimethenamid ESA is a significant degradation product of Dimethenamid in the environment, primarily formed through microbial action in soil and plants.[1][2] Its analysis is crucial for understanding the environmental fate and potential impact of the parent herbicide. The use of a deuterated internal standard, such as deuterated Dimethenamid ESA, is essential for accurate quantification in complex matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[3][4][5]
This guide will detail a proposed multi-step synthesis, present the necessary experimental protocols in a structured format, and provide visualizations of the synthetic pathway and relevant metabolic processes.
Proposed Synthetic Pathway
The proposed synthesis of deuterated Dimethenamid ESA is conceptualized in two main stages:
-
Synthesis of Deuterated Dimethenamid: This involves the introduction of deuterium atoms onto the Dimethenamid molecule. A practical approach is the deuteration of the chloroacetyl group, as this position is synthetically accessible.
-
Conversion of Deuterated Dimethenamid to Deuterated Dimethenamid ESA: This step involves the substitution of the chlorine atom with a precursor to the ethanesulfonic acid group, followed by oxidation. This process mimics, in a chemical sense, the initial steps of metabolic degradation which involve conjugation with sulfur-containing biomolecules.
The following diagram illustrates the proposed synthetic workflow.
Figure 1: Proposed workflow for the synthesis of deuterated Dimethenamid ESA.
Experimental Protocols
The following are detailed, hypothetical methodologies for the key steps in the proposed synthesis. These protocols are based on analogous reactions found in the literature for the synthesis of Dimethenamid and related compounds.
Stage 1: Synthesis of Deuterated Dimethenamid
Objective: To synthesize deuterated Dimethenamid by acylating the precursor amine with deutero-chloroacetyl chloride.
Materials:
-
N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)amine
-
Deutero-chloroacetyl chloride (d2-chloroacetyl chloride)
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)amine (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution with stirring.
-
Slowly add a solution of d2-chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain deuterated Dimethenamid.
Stage 2: Conversion to Deuterated Dimethenamid ESA
Objective: To convert the synthesized deuterated Dimethenamid into its ethanesulfonic acid derivative.
Materials:
-
Deuterated Dimethenamid
-
Sodium sulfite
-
Ethanol
-
Water
-
Hydrochloric acid
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve the deuterated Dimethenamid (1 equivalent) in a mixture of ethanol and water.
-
Add sodium sulfite (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 1-2 with concentrated hydrochloric acid.
-
The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the collected solid or the combined organic extracts and purify by recrystallization or column chromatography to yield deuterated Dimethenamid ESA.
Data Presentation
As this guide presents a proposed synthesis, experimental data such as yields and purity are not available. However, the following table outlines the expected analytical data that should be collected to characterize the final product.
| Parameter | Expected Value/Technique | Purpose |
| Molecular Weight | 323.4 g/mol (for d2) | Confirmation of mass |
| Purity | >95% | To ensure suitability as an internal standard |
| Deuterium Incorporation | >98% | To confirm isotopic labeling |
| ¹H NMR | Spectrum consistent with structure | Structural elucidation and confirmation of deuteration |
| ¹³C NMR | Spectrum consistent with structure | Structural elucidation |
| Mass Spectrometry | Molecular ion peak corresponding to the deuterated product | Confirmation of mass and isotopic distribution |
| HPLC | Single peak | Purity assessment |
Metabolic Pathway of Dimethenamid
The synthesis of Dimethenamid ESA is inspired by its metabolic formation in organisms. The primary metabolic pathway of Dimethenamid involves conjugation with glutathione, which is a key step in the detoxification of xenobiotics. This is followed by a series of enzymatic reactions to form the ethanesulfonic acid metabolite.
Figure 2: Simplified metabolic pathway of Dimethenamid to Dimethenamid ESA.
Concluding Remarks
This technical guide provides a foundational framework for the synthesis of deuterated Dimethenamid ESA. The proposed synthetic route is based on established chemical principles and provides a starting point for researchers in need of this important analytical standard. The detailed protocols and diagrams are intended to facilitate the practical implementation of this synthesis in a laboratory setting. Further optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity. The successful synthesis of deuterated Dimethenamid ESA will undoubtedly aid in more accurate and reliable environmental and metabolic studies of the herbicide Dimethenamid.
References
- 1. Buy dimethenamide ESA (EVT-1566205) | 205939-58-8 [evitachem.com]
- 2. Dimethenamid-ethane sulfonic acid (esa) sodium | 1418095-09-6 | TGC09509 [biosynth.com]
- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
An In-depth Technical Guide to the Physicochemical Properties of Dimethenamid ESA-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Dimethenamid ESA-d6, a deuterated stable isotope-labeled internal standard. Given the specialized nature of this compound, experimental data is primarily available for its non-labeled analogue, Dimethenamid ESA, and the parent herbicide, Dimethenamid-P. This document compiles the available data for these related compounds to provide a thorough understanding of the likely characteristics of this compound. It also includes detailed experimental protocols for determining key physicochemical parameters and a logical diagram illustrating the compound's role in analytical chemistry.
Core Physicochemical Data
The substitution of hydrogen with deuterium can introduce subtle changes in a molecule's physicochemical properties due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slightly alter properties such as melting point and solubility. While specific experimental data for this compound is limited, the following tables summarize the available information for it and its related, non-deuterated counterparts to provide a comparative reference.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Dimethenamid ESA | Dimethenamid-P |
| Molecular Formula | C₁₂H₁₃D₆NO₅S₂[1] | C₁₂H₁₉NO₅S₂[2] | C₁₂H₁₈ClNO₂S |
| Molecular Weight | 327.45 g/mol [1] | 321.4 g/mol | 275.80 g/mol |
| Melting Point | Data not available | Data not available | < -50 °C |
| Water Solubility | Data not available | High (>500 mg/L) | 1400 mg/L at 25 °C |
| LogP (Octanol-Water Partition Coefficient) | Data not available | ≤ 0 (estimated) | 1.89 |
| Density | Data not available | Data not available | 1.195 g/cm³ at 25 °C |
Relationship and Application of this compound
Dimethenamid is a pre-emergence herbicide used to control grasses and broadleaf weeds. In the environment, it degrades into metabolites, one of which is Dimethenamid ethanesulfonic acid (ESA). This compound is the deuterium-labeled version of this metabolite and is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Dimethenamid ESA in environmental and biological samples.
Caption: Logical relationship between Dimethenamid, its metabolite, and the deuterated standard.
Experimental Protocols
The following are detailed methodologies for determining key physicochemical properties of organic compounds like this compound. These are generalized protocols that can be adapted for specific laboratory settings.
Determination of Melting Point
The melting point is a fundamental physical property used for identification and purity assessment.
Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range over which it transitions from a solid to a liquid is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
Procedure:
-
A small amount of the dry, finely powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted is recorded as the end of the melting range.
References
The Metabolic Journey of Dimethenamid-P: An In-Depth Technical Guide to the Formation of its Ethanesulfonic Acid (ESA) Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway of Dimethenamid-P, with a specific focus on the formation of its significant and frequently detected ethanesulfonic acid (ESA) metabolite. Dimethenamid-P, the herbicidally active S-enantiomer of dimethenamid, is a chloroacetamide herbicide widely used for the control of annual grasses and broadleaf weeds in various crops. Understanding its metabolic fate is crucial for assessing its environmental impact, ensuring food safety, and informing regulatory decisions. This document delves into the biotransformation of Dimethenamid-P in soil, plants, and animals, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways.
Introduction to Dimethenamid-P Metabolism
The environmental and biological degradation of Dimethenamid-P is a complex process primarily driven by microbial and plant-based enzymatic systems. The primary metabolic route involves the conjugation of the parent molecule with glutathione (GSH), a key step in the detoxification of many xenobiotics. This initial conjugation is followed by a series of enzymatic modifications that ultimately lead to the formation of several polar metabolites, including the prominent Dimethenamid ethanesulfonic acid (ESA) and Dimethenamid oxanilic acid (OXA).[1][2] These metabolites are of significant interest due to their potential for mobility in soil and water systems.
Metabolic Pathways
The biotransformation of Dimethenamid-P follows distinct yet interconnected pathways in different biological systems.
Soil Metabolism
In the soil environment, microbial degradation is the principal mechanism for the dissipation of Dimethenamid-P. The herbicide is metabolized by a variety of soil microorganisms, leading to the formation of the ESA and OXA metabolites as major degradation products.[3] The aerobic soil half-life of dimethenamid can range from 8 to 41 days.[3] Under anaerobic conditions, the degradation of dimethenamid has been observed with a half-life of 13-14 days in non-autoclaved soil treatments.[4]
The proposed metabolic pathway in soil begins with the displacement of the chlorine atom of Dimethenamid-P by microbial glutathione S-transferases (GSTs), forming a glutathione conjugate. This conjugate then undergoes further enzymatic degradation, including cleavage of the glutamate and glycine residues, to form the cysteine conjugate. Subsequent oxidation of the cysteine conjugate leads to the formation of the sulfonate, Dimethenamid ESA (M27). The formation of Dimethenamid oxalamide (M23) also occurs, representing another major degradation product in soil.
Caption: Proposed metabolic pathway of Dimethenamid-P in soil.
Plant Metabolism
In plants, such as maize, soybean, and sugar beet, Dimethenamid-P is rapidly metabolized, and no parent compound is typically detected in plant tissues. The primary detoxification mechanism is conjugation with glutathione, catalyzed by plant glutathione S-transferases (GSTs). This initial step is crucial for herbicide selectivity and tolerance in crops.
Following glutathione conjugation, the resulting conjugate is further processed. This can involve the formation of γ-glutamylcysteine and cysteinylglycine dipeptide conjugates, as well as the cysteine conjugate. Subsequent enzymatic reactions, likely involving cytochrome P450 monooxygenases, lead to a variety of polar metabolites. In maize, the most common metabolites found in foliage are M23 (oxalamide) and M27 (sulfonate).
Caption: Proposed metabolic pathway of Dimethenamid-P in plants.
Animal Metabolism
Studies in rats have shown that orally administered dimethenamid is rapidly and extensively metabolized. The primary pathway of metabolism is through glutathione conjugation. This leads to the formation of a cysteine conjugate (M25) and a mercapturate conjugate (M17) as significant metabolites. In addition to the glutathione pathway, metabolism can also occur via reductive dechlorination, oxidation, hydroxylation, O-demethylation, and cyclization, indicating the involvement of cytochrome P450 enzymes. The plant metabolites, including the sulfonate (M27), have also been identified in rat urine.
Caption: Proposed metabolic pathways of Dimethenamid in rats.
Quantitative Data
The following tables summarize the available quantitative data on the detection and persistence of Dimethenamid-P and its major metabolites.
Table 1: Environmental Concentrations of Dimethenamid and its Metabolites
| Analyte | Matrix | Concentration Range | Reference |
| Dimethenamid | Surface Water | 0.02 to 2.0 ppb | |
| Dimethenamid | Groundwater | 0.007 to 0.08 ppb | |
| Dimethenamid ESA | Groundwater | 0.0001 to 0.005 mg/L | |
| Dimethenamid OXA | Groundwater | 0.0001 to 0.005 mg/L | |
| Dimethenamid ESA | Surface Water | Detected during spring flushes | |
| Dimethenamid OXA | Surface Water | Detected during spring flushes |
Table 2: Half-life of Dimethenamid in Soil
| Condition | Soil Type | Half-life (days) | Reference |
| Aerobic | Various | 8 - 41 | |
| Anaerobic | Flooded Soil | 13 - 14 | |
| Field Conditions | Haplic Chernozem | 8.8 - 12.9 |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of Dimethenamid-P metabolism.
Analysis of Dimethenamid and its Metabolites in Water
Objective: To determine the concentration of Dimethenamid, Dimethenamid ESA, and Dimethenamid OXA in water samples.
Methodology:
-
Sample Preparation:
-
A 123-mL water sample is collected.
-
Solid-phase extraction (SPE) is performed using a C-18 cartridge to isolate the analytes.
-
-
Elution:
-
The parent compound (Dimethenamid) is eluted with ethyl acetate.
-
The polar degradates (ESA and OXA) are subsequently eluted with methanol.
-
-
Detection:
-
Dimethenamid (Parent Compound): Gas Chromatography-Mass Spectrometry (GC-MS) in selected-ion mode.
-
Dimethenamid ESA and OXA (Metabolites): High-Performance Liquid Chromatography-Electrospray Mass Spectrometry (HPLC-ESPMS) in negative-ion mode.
-
Method Detection Limits: 0.01 to 0.07 µg/L.
Rat Metabolism Study
Objective: To investigate the absorption, distribution, metabolism, and excretion of Dimethenamid in rats.
Methodology:
-
Test Substance: ¹⁴C-labeled racemic dimethenamid is used.
-
Administration: The test substance is administered to Wistar rats orally by gavage or via intravenous injection.
-
Sample Collection: Urine, feces, and bile are collected at various time points (e.g., 7, 24, 48, 72, 168 hours).
-
Analysis of Metabolites:
-
Organic extracts of the excreta are analyzed by Thin-Layer Chromatography (TLC) to separate the metabolites.
-
Identification of metabolites is performed using mass spectrometry and confirmed by comparison with synthesized standards.
-
-
Radioactivity Measurement: The amount of radioactivity in excreta, organs, and carcass is measured to determine absorption, distribution, and elimination.
Plant Metabolism Study using ¹⁴C-Dimethenamid
Objective: To determine the metabolic fate of Dimethenamid in plants.
Methodology:
-
Test Substance: ¹⁴C-labeled Dimethenamid is applied to plants. A common method is to use a formulation that is sprayed pre-emergence.
-
Plant Cultivation: Plants (e.g., maize, soybean) are grown under controlled conditions.
-
Sample Collection: Plant tissues (forage, silage, grain, straw) are collected at different growth stages.
-
Extraction: Plant tissues are extracted with appropriate solvents to isolate the parent compound and its metabolites.
-
Analysis:
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to separate the radioactive components.
-
Mass spectrometry is used to identify the structure of the metabolites.
-
The total radioactive residue (TRR) is determined for different plant parts.
-
References
Technical Guide: Dimethenamid ESA-d6 Certificate of Analysis and Application
This technical guide provides a comprehensive overview of a representative Certificate of Analysis for Dimethenamid ESA-d6, a deuterated internal standard. It is intended for researchers, scientists, and drug development professionals who utilize this standard in quantitative analytical methods. The guide details the critical parameters found on a Certificate of Analysis, outlines a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and discusses essential quality control measures.
Representative Certificate of Analysis
A Certificate of Analysis (CoA) for a deuterated analytical standard like this compound is a crucial document that guarantees its quality and provides essential information for its proper use.[1][2] Below is a table summarizing the typical quantitative data found on such a certificate.
Table 1: Representative Quantitative Data for this compound
| Parameter | Specification |
| Product Name | This compound |
| Catalogue Number | Varies by supplier |
| Lot Number | Varies by supplier |
| Chemical Formula | C₁₂H₁₃D₆NO₅S₂ |
| Molecular Weight | 327.44 g/mol |
| Physical State | Solution |
| Solvent | Acetonitrile |
| Concentration | 100.0 µg/mL ± 2.0% |
| Chemical Purity (by HPLC) | ≥98.0% |
| Isotopic Purity (d6) | ≥99.0 atom % D |
| Isotopic Enrichment | ≥98% |
| Storage Condition | -20°C in a dark, dry place |
| Expiration Date | Varies by lot and supplier |
Experimental Protocols
This compound is primarily used as an internal standard in the quantitative analysis of its non-deuterated counterpart, Dimethenamid ESA, in various matrices, particularly in environmental water samples.[3][4] The use of a stable isotopically labeled internal standard is the preferred method for quantitative bioanalysis using mass spectrometry as it helps to control for variability in sample extraction, HPLC injection, and ionization.[5]
Sample Preparation and Extraction (Based on EPA Method 535)
This protocol describes the solid-phase extraction (SPE) of a water sample for the analysis of Dimethenamid ESA, using this compound as an internal standard.
-
Sample Collection: Collect a 250 mL water sample.
-
Fortification: Add a known concentration of this compound internal standard solution to the water sample. For instance, a final concentration of 100 ng/L may be used.
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., containing nonporous graphitized carbon) by passing methanol followed by reagent water through it.
-
Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Analyte Elution: Elute the retained analytes and the internal standard from the cartridge using a small volume of methanol containing 10 mM ammonium acetate.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of water containing 5 mM ammonium acetate.
LC-MS/MS Analysis
The reconstituted sample extract is then analyzed by liquid chromatography-tandem mass spectrometry.
-
Chromatographic Separation: Inject an aliquot (e.g., 100 µL) of the reconstituted sample into an LC system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and methanol with ammonium acetate is typically used to separate Dimethenamid ESA and its deuterated internal standard.
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for both Dimethenamid ESA and this compound. The precursor and product ions will differ due to the mass difference from the deuterium labeling.
-
Quantification: The concentration of Dimethenamid ESA in the original sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Mandatory Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for the quantitative analysis of Dimethenamid ESA using this compound as an internal standard.
Caption: Workflow for Dimethenamid ESA analysis using a deuterated internal standard.
Quality Control Logic for Deuterated Internal Standards
The following diagram outlines the logical steps for ensuring the quality and proper functioning of a deuterated internal standard.
References
Technical Guide: Dimethenamid ESA-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dimethenamid ESA-d6, a deuterated metabolite of the herbicide Dimethenamid. This document outlines its commercial availability, physicochemical properties, and its primary application as an internal standard in analytical chemistry. Detailed experimental protocols and a visualization of the metabolic pathway of its parent compound are also provided to support its use in research settings.
Commercial Availability and Supplier Information
This compound is commercially available as a research chemical. One known supplier is MedChemExpress (MCE), which provides this compound for laboratory use.[1][2][3][4] It is typically supplied in solid form and should be stored as per the conditions specified in the Certificate of Analysis (CoA), generally at room temperature for short-term storage in the continental US, with other locations potentially varying.[1] For long-term storage, it is recommended to follow the specific conditions outlined in the supplier's documentation.
Physicochemical and Quantitative Data
This compound is the deuterium-labeled form of Dimethenamid ethanesulfonic acid (ESA), a major metabolite of the herbicide Dimethenamid. The deuteration makes it an ideal internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
The following table summarizes the available quantitative data for this compound. Researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier for the most accurate and up-to-date information.
| Parameter | Value | Source |
| Chemical Name | Dimethenamid ethanesulfonic acid-d6 | MedChemExpress |
| Molecular Formula | C₁₂H₁₃D₆NO₅S₂ | MedChemExpress |
| Molecular Weight | 327.45 g/mol | MedChemExpress |
| Purity | >98% (Typical, refer to lot-specific CoA) | |
| Isotopic Enrichment | (Typically >99% for deuterated compounds, refer to lot-specific CoA) | |
| Appearance | Solid (Typical, refer to lot-specific CoA) | |
| Solubility | (Refer to supplier's technical data sheet) | |
| Storage | Room temperature (short-term); refer to CoA for long-term storage | MedChemExpress |
Application as an Internal Standard: Experimental Protocol
This compound is primarily used as an internal standard in analytical methods to ensure the accuracy and precision of the quantification of Dimethenamid and its metabolites in various matrices, such as soil and water. The following is a generalized experimental protocol for its use in a water sample analysis by GC-MS, adapted from established environmental testing methodologies.
Materials and Reagents
-
This compound (Internal Standard)
-
Certified reference standard of Dimethenamid
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas for evaporation
-
GC-MS system with a suitable capillary column
Standard Preparation
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the Dimethenamid reference standard into deionized water. Add a constant, known amount of the this compound internal standard stock solution to each calibration standard.
Sample Preparation and Extraction
-
Spiking: To a known volume of the water sample (e.g., 200 mL), add a precise volume of the this compound internal standard stock solution.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the spiked water sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes (Dimethenamid and this compound) from the cartridge using an appropriate solvent, such as ethyl acetate.
-
-
Concentration: Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
GC-MS Analysis
-
Injection: Inject an aliquot of the concentrated extract into the GC-MS system.
-
Separation and Detection: The GC will separate Dimethenamid and this compound based on their retention times. The mass spectrometer will detect the characteristic ions for each compound.
-
Quantification: The concentration of Dimethenamid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Metabolic Pathway of Dimethenamid
Dimethenamid undergoes extensive metabolism in plants and animals. The primary pathway involves conjugation with glutathione (GSH), a key detoxification process in living organisms. This initial conjugation is followed by a series of enzymatic reactions that ultimately lead to the formation of various metabolites, including the ethanesulfonic acid (ESA) derivative.
The following diagram illustrates the generalized metabolic pathway of Dimethenamid leading to the formation of the ESA metabolite.
Caption: Metabolic pathway of Dimethenamid via glutathione conjugation.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the quantitative analysis of an analyte using a deuterated internal standard like this compound.
Caption: General workflow for analysis with an internal standard.
References
An In-depth Technical Guide to the Isotopic Purity of Dimethenamid ESA-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Dimethenamid ESA-d6, a deuterated internal standard crucial for accurate quantification in analytical studies. While specific batch data is not publicly available, this document outlines the standard experimental protocols, data presentation, and analytical workflows employed in the quality control of such isotopically labeled compounds.
This compound is the deuterated form of Dimethenamid ESA, a metabolite of the herbicide Dimethenamid. Its use as an internal standard in mass spectrometry-based analyses necessitates a thorough understanding of its isotopic composition to ensure data accuracy and reliability. The primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Isotopic Distribution of this compound
The isotopic purity of a deuterated compound is typically reported as the percentage of the desired deuterated species (in this case, d6) relative to other isotopic variants (d0 to d5). The following table represents a typical, albeit hypothetical, isotopic distribution for a batch of this compound.
| Isotopologue | Degree of Deuteration | Relative Abundance (%) |
| d0 | 0 | < 0.1 |
| d1 | 1 | < 0.1 |
| d2 | 2 | 0.2 |
| d3 | 3 | 0.5 |
| d4 | 4 | 1.5 |
| d5 | 5 | 2.8 |
| d6 | 6 | 95.0 |
Note: This data is representative and the actual isotopic distribution will vary between different synthetic batches.
Experimental Protocols
The determination of isotopic purity relies on precise and validated analytical methods. The following are detailed protocols for the two primary techniques used.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity
HRMS is a powerful technique for determining the isotopic distribution of a compound by accurately measuring the mass-to-charge ratio (m/z) of its ions.
1. Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
A working solution is then prepared by diluting the stock solution to a final concentration of 1 µg/mL in the same solvent.
2. Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.
-
Ionization Source: Electrospray ionization (ESI) is commonly employed in either positive or negative ion mode, depending on the analyte's properties.
-
Mass Analyzer: The analyzer is operated in full scan mode to acquire data over a relevant m/z range that includes all expected isotopologues of Dimethenamid ESA.
-
Resolution: A high resolution (e.g., > 30,000 FWHM) is crucial to resolve the isotopic peaks from potential isobaric interferences.
3. Data Analysis:
-
The mass spectrum of the analyte is acquired, showing the distribution of isotopic peaks.
-
The peak area or intensity of each isotopologue (d0 through d6) is measured.
-
The relative abundance of each isotopologue is calculated as a percentage of the total abundance of all isotopic species.
-
The isotopic purity is reported as the percentage of the d6 isotopologue.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Positional Integrity
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides information on the degree and position of deuteration.
1. Sample Preparation:
-
Approximately 5-10 mg of the this compound sample is accurately weighed and dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) in an NMR tube.
-
An internal standard with a known concentration may be added for quantitative purposes.
2. Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR: A standard proton NMR experiment is performed to detect any residual, non-deuterated sites. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.
-
²H NMR: A deuterium NMR experiment is conducted to directly observe the signals from the deuterium nuclei. The chemical shifts in the ²H spectrum will be very similar to those in the ¹H spectrum, confirming the positions of deuteration.
3. Data Analysis:
-
In the ¹H NMR spectrum, the integration of residual proton signals at the labeled positions is compared to the integration of a signal from a non-deuterated part of the molecule or an internal standard to calculate the percentage of non-deuterated species.
-
The ²H NMR spectrum confirms the presence and location of the deuterium atoms.
Mandatory Visualization
The following diagram illustrates the general workflow for determining the isotopic purity of this compound.
This comprehensive approach, combining both HRMS and NMR spectroscopy, ensures a thorough characterization of the isotopic purity of this compound, providing researchers and scientists with the confidence needed for accurate and reliable quantitative analysis.
Methodological & Application
Application Note: High-Throughput Analysis of Dimethenamid ESA in Water by LC-MS/MS
Introduction
Dimethenamid is a chloroacetamide herbicide used for the control of annual grasses and broadleaf weeds in various crops.[1][2] Its degradation in the environment can lead to the formation of more polar and mobile metabolites, such as Dimethenamid ethanesulfonic acid (ESA). Due to their potential to contaminate water sources, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for their monitoring in drinking water.[3][4][5] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Dimethenamid ESA in water samples, utilizing a deuterated internal standard (Dimethenamid ESA-d6) for enhanced accuracy and precision. The described methodology is based on principles outlined in EPA Method 535.
Experimental
Sample Preparation
A solid-phase extraction (SPE) procedure is employed to extract and concentrate the analyte from water samples.
Protocol:
-
To a 250 mL water sample, add the internal standard, this compound, to a final concentration of 100 ng/mL.
-
Condition a nonporous graphitized carbon SPE cartridge (0.5 g) by passing 10 mL of methanol followed by 10 mL of reagent water.
-
Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
After loading, wash the cartridge with 10 mL of reagent water to remove interferences.
-
Elute the analyte and internal standard with a small volume of methanol containing 10 mM ammonium acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of water containing 5 mM ammonium acetate for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
Table 1: LC Parameters
| Parameter | Value |
| Column | Hypersil GOLD 50 x 2.1 mm, 3 µm or equivalent C18 column |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | As detailed in Table 2 |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 65 °C |
| Injection Volume | 25 µL |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).
Table 3: Optimized MS/MS Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dimethenamid ESA | 320 | 121 |
| This compound | To be determined experimentally | To be determined experimentally |
Note: The MRM transitions for the deuterated internal standard, this compound, need to be determined by direct infusion of a standard solution into the mass spectrometer. The precursor ion will be higher by 6 Da compared to the non-labeled compound, and the product ions may or may not shift depending on the location of the deuterium labels.
Results and Discussion
This method provides excellent linearity and reproducibility for the quantification of Dimethenamid ESA in water samples. The use of a deuterated internal standard, this compound, effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision. The solid-phase extraction step allows for the pre-concentration of the analyte, enabling low detection limits required for regulatory monitoring.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Dimethenamid ESA.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the routine analysis of Dimethenamid ESA in water samples. The protocol, including solid-phase extraction and the use of a deuterated internal standard, ensures high-quality data suitable for regulatory compliance and environmental monitoring programs.
References
Application Note: High-Throughput Analysis of Dimethenamid ESA in Soil Using Dimethenamid ESA-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Dimethenamid ethanesulfonic acid (ESA), a primary metabolite of the herbicide Dimethenamid, in soil matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, Dimethenamid ESA-d6 is utilized as an internal standard to compensate for matrix effects and variations during sample preparation and analysis.[1][2] This methodology is crucial for environmental monitoring, agricultural research, and safety assessment in drug development where soil contamination is a concern.
Introduction
Dimethenamid is a widely used herbicide, and its degradation products, such as Dimethenamid ESA, are of significant environmental interest due to their potential for mobility and persistence in soil and water.[3][4] Accurate quantification of these metabolites in complex matrices like soil is challenging due to the presence of interfering substances that can cause ion suppression or enhancement in mass spectrometry, a phenomenon known as the matrix effect.[5] The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte of interest and experiences similar matrix effects, is the gold standard for mitigating these issues and achieving reliable quantification. This document provides a comprehensive protocol for the extraction and analysis of Dimethenamid ESA in soil, offering a valuable tool for researchers in various scientific fields.
Experimental Protocol
Materials and Reagents
-
Dimethenamid ESA analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, 99%
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
Sample Preparation: QuEChERS Extraction
-
Soil Sampling and Homogenization: Collect representative soil samples and homogenize them to ensure uniformity. Air-dry the soil and sieve it through a 2 mm mesh to remove large debris.
-
Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Hydration (for dry soil): If the soil is dry, add 8 mL of water and vortex for 30 seconds. Let it stand for 30 minutes to hydrate.
-
Internal Standard Spiking: Spike the sample with a known amount of this compound solution in acetonitrile.
-
Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile to the tube.
-
Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of Dimethenamid ESA from matrix interferences. A starting point could be a linear gradient from 5% to 95% B over 10 minutes.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
-
MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. The instrument should be operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ions for Dimethenamid ESA and this compound should be determined by direct infusion of the standards.
Data Presentation
The following tables summarize the expected quantitative data for the analysis of Dimethenamid ESA in soil using the described method. These values are representative and should be validated in the user's laboratory.
Table 1: LC-MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Dimethenamid ESA | To be determined | To be determined | To be determined | To be optimized |
| This compound | To be determined | To be determined | - | To be optimized |
Note: Specific m/z values need to be experimentally determined.
Table 2: Method Validation Parameters
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg |
| Linearity (R²) | > 0.99 |
| Recovery | 70 - 120% |
| Precision (RSD%) | < 15% |
| Matrix Effect | Compensated by IS |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the analysis of Dimethenamid ESA in soil.
Diagram 2: Role of Internal Standard
Caption: Mitigation of errors using a deuterated internal standard.
Conclusion
The described method provides a reliable and high-throughput approach for the quantification of Dimethenamid ESA in soil. The use of a stable isotope-labeled internal standard, this compound, is critical for overcoming the challenges associated with complex soil matrices, ensuring data of high quality and accuracy. This protocol is readily adaptable for routine monitoring and research applications in environmental and agricultural sciences.
References
Application Note and Protocol for the Isotope Dilution Mass Spectrometry of Dimethenamid ESA
This document provides a detailed protocol for the quantitative analysis of Dimethenamid ethanesulfonic acid (ESA), a key degradation product of the herbicide Dimethenamid, in water samples. The method employs Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate and precise quantification. This application note is intended for researchers, scientists, and professionals in the fields of environmental monitoring and drug development.
Introduction
Dimethenamid is a chloroacetamide herbicide used for the control of annual grasses and broadleaf weeds in various crops. Its degradation in the environment leads to the formation of more polar and mobile metabolites, including Dimethenamid ESA. Due to its potential to contaminate ground and surface water, sensitive and reliable analytical methods are required for its monitoring.
Isotope dilution mass spectrometry is a highly accurate quantification technique that utilizes a stable isotope-labeled (SIL) internal standard of the analyte. The SIL internal standard is chemically identical to the analyte and exhibits similar behavior during sample preparation and analysis, thus compensating for matrix effects and variations in instrument response. This protocol details a robust IDMS method for the determination of Dimethenamid ESA in water, leveraging the commercially available D3-O-Dimethenamid ESA as an internal standard.
Experimental Protocol
This protocol is based on established methodologies such as U.S. EPA Method 535, adapted for isotope dilution analysis.[1][2]
Materials and Reagents
-
Standards:
-
Dimethenamid ESA sodium salt (analytical standard)
-
D3-O-Dimethenamid ESA sodium salt solution (100 µg/mL in Acetonitrile) as internal standard (IS)[3]
-
-
Solvents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Reagents:
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Solid-Phase Extraction (SPE):
-
Graphitized carbon SPE cartridges (0.5 g)[1]
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dimethenamid ESA in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with ultrapure water containing 0.1% formic acid.[4]
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the D3-O-Dimethenamid ESA sodium salt stock solution with methanol.
Sample Preparation (Solid-Phase Extraction)
-
Sample Collection and Preservation: Collect water samples in amber glass bottles and store them at or below 6°C, protected from light. Samples should be extracted within 14 days of collection.
-
Spiking: To a 250 mL water sample, add a known amount of the D3-O-Dimethenamid ESA internal standard spiking solution.
-
SPE Cartridge Conditioning: Condition the graphitized carbon SPE cartridge with methanol followed by ultrapure water.
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with ultrapure water to remove interferences.
-
Elution: Elute the analytes from the cartridge with methanol containing 10 mM ammonium acetate.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of ultrapure water containing 5 mM ammonium acetate and 0.1% formic acid.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Ultrapure water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient program to achieve chromatographic separation of Dimethenamid ESA from matrix components.
-
Injection Volume: 10-100 µL.
-
Ionization Mode: ESI in negative ion mode.
Data Presentation
Quantitative data for the analysis of Dimethenamid ESA should be summarized for clear comparison.
| Parameter | Dimethenamid ESA | D3-O-Dimethenamid ESA (IS) | Reference |
| Precursor Ion (m/z) | 320.1 | 323.1 | |
| Product Ion 1 (Quantifier, m/z) | 121 | 121 | |
| Product Ion 2 (Qualifier, m/z) | 80 | 80 | |
| Collision Energy (eV) | Optimized for instrument | Optimized for instrument | |
| Limit of Detection (LOD) | 0.006 - 0.057 µg/L | N/A | |
| Limit of Quantification (LOQ) | 0.05 ppb | N/A | |
| Recovery | Compensated by IS | N/A | |
| **Linearity (R²) | >0.99 | N/A |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the isotope dilution mass spectrometry of Dimethenamid ESA.
Figure 1: Experimental workflow for Dimethenamid ESA analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of Dimethenamid ESA in water samples using isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and procedural losses. The described method, based on established EPA protocols, is suitable for routine environmental monitoring and research applications. The clear workflow and tabulated data provide a solid foundation for researchers and scientists to implement this robust analytical technique.
References
Application Notes and Protocols for Calibration Curve Preparation of Dimethenamid ESA using Dimethenamid ESA-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethenamid is a chloroacetamide herbicide used to control grasses and broadleaf weeds in a variety of crops. Its degradation in the environment leads to the formation of more polar and mobile metabolites, including Dimethenamid ethanesulfonic acid (ESA). Monitoring the levels of Dimethenamid ESA in environmental and biological matrices is crucial for assessing environmental fate and potential exposure risks.
Accurate quantification of Dimethenamid ESA is typically achieved using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] This powerful analytical technique offers high sensitivity and selectivity. A critical component of a robust quantitative LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and variations in sample processing and instrument response. Dimethenamid ESA-d6, a deuterated analog of Dimethenamid ESA, is an ideal internal standard for this purpose.
This document provides a detailed protocol for the preparation of calibration curves for the quantification of Dimethenamid ESA using this compound as the internal standard. The protocol is intended for researchers, scientists, and professionals involved in analytical method development and sample analysis.
Materials and Reagents
-
Dimethenamid ESA (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Matrix blank (e.g., control water, blank plasma)
-
Calibrated pipettes and sterile, non-leachable containers
Experimental Protocols
Preparation of Stock Solutions
The integrity of a quantitative assay is highly dependent on the quality and accuracy of the reference standards. It is crucial to accurately weigh the analytical standards and use high-purity solvents.
3.1.1. Dimethenamid ESA Primary Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of Dimethenamid ESA analytical standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and bring the volume to the mark.
-
Cap the flask and vortex until the standard is completely dissolved.
-
This primary stock solution has a concentration of 1 mg/mL. Store at -20°C in an amber vial.
3.1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound into a 1 mL volumetric flask.
-
Dissolve the standard in methanol and bring the volume to the mark.
-
Cap the flask and vortex until the standard is completely dissolved.
-
This IS stock solution has a concentration of 1 mg/mL. Store at -20°C in an amber vial.
Preparation of Working Solutions
To avoid errors associated with pipetting very small volumes, it is recommended to prepare intermediate working solutions.
3.2.1. Dimethenamid ESA Working Standard Solution (10 µg/mL)
-
Pipette 100 µL of the 1 mg/mL Dimethenamid ESA primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
This working standard solution has a concentration of 10 µg/mL.
3.2.2. This compound Internal Standard (IS) Working Solution (1 µg/mL)
-
Pipette 10 µL of the 1 mg/mL this compound IS stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
This IS working solution has a concentration of 1 µg/mL.
Preparation of Calibration Curve Standards
The preparation of calibration standards should be performed by spiking the appropriate matrix (e.g., reagent water for environmental samples, blank plasma for biological samples) to mimic the composition of the unknown samples. This helps to mitigate matrix effects. It is advisable to avoid serial dilutions to prevent the propagation of errors.
The following table outlines the preparation of a seven-point calibration curve with concentrations ranging from 0.05 ng/mL to 10 ng/mL. The final volume of each calibration standard is 1 mL.
Table 1: Preparation of Calibration Curve Standards
| Calibration Standard ID | Concentration of Dimethenamid ESA (ng/mL) | Volume of 10 µg/mL Dimethenamid ESA Working Standard (µL) | Volume of Matrix (µL) | Volume of 1 µg/mL IS Working Solution (µL) | Final Volume (mL) |
| CAL 1 | 0.05 | 0.5 | 989.5 | 10 | 1 |
| CAL 2 | 0.1 | 1 | 989 | 10 | 1 |
| CAL 3 | 0.5 | 5 | 985 | 10 | 1 |
| CAL 4 | 1.0 | 10 | 980 | 10 | 1 |
| CAL 5 | 2.5 | 25 | 965 | 10 | 1 |
| CAL 6 | 5.0 | 50 | 940 | 10 | 1 |
| CAL 7 | 10.0 | 100 | 890 | 10 | 1 |
Note: The final concentration of the this compound internal standard in each calibration standard is 10 ng/mL.
Sample Preparation and Analysis
The prepared calibration standards, along with quality control (QC) samples and unknown samples, should be processed and analyzed using the same procedure. A common approach for water samples is solid-phase extraction (SPE) followed by LC-MS/MS analysis, as outlined in EPA Method 535.
3.4.1. Example LC-MS/MS Conditions
The following are typical LC-MS/MS conditions for the analysis of Dimethenamid ESA. These should be optimized for the specific instrumentation used.
Table 2: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of analytes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Dimethenamid ESA: e.g., m/z 320 -> 121 |
| This compound: To be determined based on mass shift | |
| Collision Energy | Optimized for each transition |
Data Analysis and Calibration Curve Construction
-
Acquire the chromatograms for the calibration standards.
-
Integrate the peak areas for both Dimethenamid ESA and this compound (IS).
-
Calculate the response ratio for each calibration standard: Response Ratio = (Peak Area of Dimethenamid ESA) / (Peak Area of this compound)
-
Construct a calibration curve by plotting the response ratio (y-axis) against the concentration of Dimethenamid ESA (x-axis).
-
Perform a linear regression analysis on the data points. A weighting factor (e.g., 1/x or 1/x²) may be applied to address heteroscedasticity.
-
The calibration curve should have a coefficient of determination (r²) of ≥ 0.995.
-
The concentration of Dimethenamid ESA in unknown samples can then be determined by interpolating their response ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and analysis of Dimethenamid ESA calibration standards.
Logical Relationship of Components
Caption: Relationship between analytical components for quantitative analysis.
References
Application Note: Quantitative Analysis of Dimethenamid and Its Metabolites in Environmental Samples by Gas Chromatography-Mass Spectrometry with Deuterated Internal Standards
Audience: This document is intended for researchers, analytical chemists, and environmental scientists involved in pesticide residue analysis.
Introduction
Dimethenamid is a chloroacetamide herbicide widely used for pre-emergent or early post-emergent control of annual grasses and broadleaf weeds in crops like corn, soybeans, and sugar beets.[1][2] Like many pesticides, Dimethenamid undergoes metabolic transformation in the environment and in organisms, leading to the formation of various metabolites. Monitoring the parent compound and its degradation products is crucial for assessing environmental fate, contamination levels, and potential toxicological risks.
The primary metabolic pathway for Dimethenamid in both plants and animals involves glutathione conjugation, followed by further degradation.[2][3][4] Other pathways include oxidation, hydroxylation, and demethylation, resulting in a range of metabolites such as M23 (oxalamide), M25 (cysteine conjugate), M17 (mercapturate), and M27 (sulfonate).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. However, many of Dimethenamid's metabolites are polar and non-volatile, necessitating a chemical derivatization step to make them amenable to GC analysis. This application note describes a robust method for the simultaneous quantification of Dimethenamid and its key metabolites in soil and water samples using GC-MS. The method incorporates the use of deuterated internal standards for isotope dilution, which corrects for analyte loss during sample preparation and instrumental variability, thereby ensuring high accuracy and precision.
Metabolic Pathway of Dimethenamid
Dimethenamid is extensively metabolized primarily through the glutathione (GSH) conjugation pathway. This initial step is followed by enzymatic cleavage to form cysteine and mercapturic acid conjugates. Other significant metabolic reactions include oxidation and cyclization.
References
Application of Dimethenamid ESA-d6 in Herbicide Degradation Studies
Application Note and Protocol
Introduction
Dimethenamid, a chloroacetamide herbicide, is widely used for the control of annual grasses and small-seeded broadleaf weeds in a variety of crops. Understanding its environmental fate and degradation pathways is crucial for assessing its potential ecological impact. The primary degradation products of dimethenamid in the environment are its ethanesulfonic acid (ESA) and oxanilic acid (OXA) metabolites.[1][2][3] Accurate quantification of these polar degradates is essential for monitoring their presence in soil and water systems.
Dimethenamid ESA-d6 is the deuterium-labeled stable isotope of the dimethenamid ESA metabolite. It serves as an ideal internal standard for quantitative analysis in herbicide degradation studies.[4] The use of a stable isotope-labeled internal standard is a robust analytical technique that corrects for variations in sample extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of the analytical results. This application note provides a detailed protocol for the use of this compound in laboratory-based herbicide degradation studies, focusing on its application in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
In a typical herbicide degradation study, a soil or water sample is fortified with dimethenamid and incubated under controlled conditions. At specified time intervals, subsamples are collected and extracted to measure the concentration of the parent compound and its degradation products. By spiking the sample with a known concentration of this compound just before extraction, the ratio of the native analyte (Dimethenamid ESA) to the labeled internal standard can be used to accurately quantify the concentration of the metabolite. The near-identical chemical and physical properties of the analyte and its deuterated analog ensure that they behave similarly during sample preparation and analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of dimethenamid and its metabolites using LC-MS/MS with the aid of isotopically labeled internal standards. These values are compiled from various analytical methods and demonstrate the performance of such assays.
Table 1: Method Detection and Quantification Limits
| Analyte | Method Detection Limit (MDL) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Reference |
| Dimethenamid | 0.01 - 0.07 | 0.03 - 0.10 | [1] |
| Dimethenamid ESA | 0.01 - 0.07 | 0.03 - 0.10 | |
| Dimethenamid OXA | 0.01 - 0.07 | 0.10 |
Table 2: Analyte Recovery Rates
| Analyte | Fortification Level (ppb) | Average Recovery (%) | Reference |
| Dimethenamid | 0.10 - 100 | 95 - 105 | |
| Dimethenamid ESA | 0.10 - 100 | 95 - 105 | |
| Dimethenamid OXA | 0.10 - 100 | 95 - 105 |
Experimental Protocols
Aerobic Soil Degradation Study
This protocol describes a laboratory experiment to evaluate the aerobic degradation of dimethenamid in soil.
Materials:
-
Dimethenamid analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Freshly collected and sieved soil
-
Incubation chambers
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Soil Fortification: Treat a known mass of soil with a standard solution of dimethenamid to achieve the desired starting concentration.
-
Incubation: Place the treated soil in incubation chambers and maintain at a constant temperature and moisture level.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), collect soil subsamples.
-
Extraction:
-
To a soil subsample, add a known volume of the this compound internal standard solution.
-
Add an extraction solvent (e.g., acetonitrile/water mixture).
-
Shake vigorously and then centrifuge to separate the soil from the supernatant.
-
-
Sample Cleanup (Solid Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes (dimethenamid and its metabolites) with methanol.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 10/90 acetonitrile/water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column and a gradient elution program.
-
Detect and quantify the parent compound and its metabolites using multiple reaction monitoring (MRM) in both positive (for parent compound) and negative (for ESA and OXA metabolites) ion modes.
-
Water Sample Analysis
This protocol is for the analysis of dimethenamid and its metabolites in water samples.
Materials:
-
Dimethenamid and its metabolite analytical standards
-
This compound internal standard solution
-
Water sample
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Fortification: To a known volume of the water sample, add a precise amount of the this compound internal standard solution.
-
Sample Cleanup (Solid Phase Extraction):
-
Pass the fortified water sample through a conditioned C18 SPE cartridge.
-
Elute the parent compound with a less polar solvent (e.g., ethyl acetate) and the more polar metabolites (ESA and OXA) with a more polar solvent (e.g., methanol).
-
-
Sample Concentration and Reconstitution:
-
Concentrate the separate fractions and reconstitute in a suitable solvent for the respective analytical method (GC-MS for the parent, LC-MS/MS for the metabolites).
-
-
Analysis:
-
Analyze the parent compound fraction by Gas Chromatography-Mass Spectrometry (GC-MS) in selected-ion mode.
-
Analyze the metabolite fraction by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry (HPLC-ESPMS) in negative-ion mode.
-
Visualizations
Caption: Experimental workflow for a herbicide degradation study.
Caption: Simplified degradation pathway of Dimethenamid.
Caption: Logic of quantification using an internal standard.
References
- 1. Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects with Deuterated Internal Standards in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using deuterated internal standards to mitigate matrix effects in liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][3] These effects can significantly impact the accuracy, precision, and sensitivity of an analytical method.[1] Common culprits in complex biological matrices include salts, lipids, and proteins.
Q2: How do deuterated internal standards theoretically correct for matrix effects?
A2: Deuterated internal standards (d-IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects. A d-IS is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium. Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can deuterated internal standards completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification; this is referred to as a differential matrix effect. Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.
Q4: What are the key considerations when selecting a deuterated internal standard?
A4: Several factors are crucial when selecting a deuterated internal standard:
-
Isotopic Purity and Enrichment: The standard should have a high degree of deuteration (isotopic enrichment ideally ≥98%) to minimize the signal contribution at the analyte's mass-to-charge ratio (m/z). The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. Chemical purity should be >99%.
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent or matrix (e.g., avoid -OH, -NH, -SH groups). This exchange can compromise the analysis.
-
Mass Shift: The mass difference between the analyte and the internal standard should be sufficient (typically 3 to 6 daltons) to ensure a clear mass difference from natural isotopes.
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Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute perfectly with the analyte.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inaccurate or inconsistent even though I am using a deuterated internal standard. What could be the problem?
Answer: This can stem from several factors. The most common culprits are a lack of co-elution, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, or differential matrix effects.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. Even minor shifts in retention time can lead to differential matrix effects. If co-elution is not perfect, consider adjusting the mobile phase composition, gradient, or temperature. In some cases, using a column with lower resolution can help achieve co-elution.
-
Confirm Isotopic and Chemical Purity: The isotopic enrichment of the d-IS should be ≥98% and the chemical purity >99%. The presence of unlabeled analyte in the d-IS can lead to an overestimation of the analyte concentration.
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Check for Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely if the deuterium labels are in chemically labile positions (e.g., on heteroatoms like -OH, -NH, or on carbons adjacent to carbonyl groups).
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Evaluate Differential Matrix Effects: Even with perfect co-elution, the analyte and the d-IS can experience different degrees of ion suppression or enhancement. A post-extraction addition experiment can be conducted to assess the matrix effect.
Issue 2: High Variability in the Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is highly variable between samples. What could be the cause?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label. It can also be caused by issues with sample preparation or injection consistency.
Troubleshooting Steps:
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Assess Matrix Effects: Conduct a matrix effect evaluation to determine if the d-IS is experiencing variable ion suppression or enhancement across different samples.
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Investigate Isotopic Stability: Perform an incubation study to check for back-exchange of deuterium atoms. Incubate the d-IS in a blank matrix for a period equivalent to your sample preparation and analysis time and analyze for any increase in the unlabeled analyte. One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.
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Review Sample Preparation and Injection: Ensure consistency in all sample preparation steps, including the addition of the internal standard. The d-IS should be added early in the sample preparation process to account for analyte loss during extraction. Also, check for any issues with the autosampler that could lead to inconsistent injection volumes.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative evaluation of matrix effects using the post-extraction spike method. This helps determine if the chosen d-IS is adequately compensating for signal suppression or enhancement.
Methodology:
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Analyte and d-IS spiked into the mobile phase or reconstitution solvent.
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Set B (Post-Spike Matrix): Blank matrix is extracted first, and then the analyte and d-IS are spiked into the final extract.
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Set C (Pre-Spike Matrix): Analyte and d-IS are spiked into the blank matrix before the extraction process.
-
-
Analyze and Calculate: Analyze all three sets of samples by LC-MS/MS. Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in the table below.
Data Presentation:
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression (MF < 1) or enhancement (MF > 1). |
| IS-Normalized MF | (MF of Analyte) / (MF of d-IS) | 1.0 | Indicates how well the d-IS corrects for the matrix effect. A value significantly different from 1 suggests differential matrix effects. |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Close to 100% | Efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | Close to 100% | Overall efficiency of the entire method. |
Protocol 2: Evaluation of Isotopic Exchange (Back-Exchange)
This protocol helps determine if the deuterated internal standard is stable under the experimental conditions.
Objective: To determine if the deuterated internal standard is losing its deuterium label.
Materials:
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Deuterated internal standard
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Blank matrix (e.g., plasma, urine) known to be free of the analyte
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Solvents used in sample preparation and mobile phase
Methodology:
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Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.
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Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.
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Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.
-
A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.
Visualizations
Caption: Experimental workflow for LC-MS analysis using a deuterated internal standard.
Caption: Logical workflow for troubleshooting inaccurate results with deuterated internal standards.
References
Technical Support Center: Optimizing Chromatographic Separation of Dimethenamid ESA and its d6-Analog
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of Dimethenamid ESA and its deuterated internal standard, d6-Dimethenamid ESA. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my d6-Dimethenamid ESA internal standard eluting at a slightly different retention time than the native Dimethenamid ESA?
A slight shift in retention time between a deuterated internal standard and its non-deuterated analog is a known phenomenon referred to as the "chromatographic isotope effect." In reversed-phase chromatography, deuterated compounds are often slightly less retained on the non-polar stationary phase and may elute marginally earlier. While a small, consistent shift is normal, a significant or erratic shift could indicate other issues with your chromatographic system or method.
Q2: My retention times for both the analyte and internal standard are drifting over the course of an analytical run. What could be the cause?
Retention time drift, a consistent and gradual shift in one direction, is often symptomatic of underlying issues with the mobile phase, column, or HPLC system. Common causes include changes in mobile phase composition due to evaporation of a volatile component, inadequate column equilibration between injections, or fluctuations in column temperature.
Q3: What are "matrix effects" and how can they impact my analysis of Dimethenamid ESA?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of your quantitative results.[1][2] Matrix effects are a common challenge in LC-MS/MS analysis of complex samples like environmental water or biological fluids.[1] The use of a co-eluting, stable isotope-labeled internal standard like d6-Dimethenamid ESA is the most effective way to compensate for these effects.
Q4: I am observing poor peak shape (e.g., tailing or fronting) for one or both of my analytes. What are the likely causes and solutions?
Poor peak shape can arise from a variety of factors. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, column contamination, or a mismatch between the injection solvent and the mobile phase. Peak fronting can be a result of column overload or a collapsed column bed. To address these issues, consider optimizing the mobile phase pH, using a column with a different stationary phase chemistry, ensuring your sample is dissolved in a solvent compatible with the initial mobile phase conditions, and checking for column degradation.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the chromatographic separation of Dimethenamid ESA and its d6-analog.
| Issue | Potential Causes | Recommended Actions |
| Poor Peak Resolution / Co-elution | Inadequate chromatographic separation. | - Optimize the mobile phase gradient. A shallower gradient can improve separation. - Evaluate a different C18 column from another manufacturer or a column with a different particle size. - Adjust the mobile phase pH to alter the ionization state and retention of the analytes. |
| Low Signal Intensity / Sensitivity | Suboptimal ionization or mass spectrometer settings, significant matrix suppression. | - Optimize MS parameters (e.g., spray voltage, gas flows, collision energy) via infusion of a standard solution. - Enhance sample cleanup procedures to remove interfering matrix components. - Consider an alternative mobile phase, such as an acidified acetonitrile/water gradient, which has been shown to improve sensitivity for similar compounds. |
| High Variability in d6-Internal Standard Response | Inconsistent sample injection, poor recovery during sample preparation, or matrix effects. | - Verify autosampler performance for consistent injection volumes. - Evaluate and optimize the solid-phase extraction (SPE) procedure for consistent recovery. - Investigate matrix effects by comparing the internal standard response in neat solution versus in a matrix extract. |
| Analyte or Internal Standard Peak Splitting | Issue with the column (e.g., void, contamination), or a mismatch between the injection solvent and mobile phase. | - Flush the column with a strong solvent to remove potential contaminants. - If the problem persists, try a new column. - Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase. |
| Retention Time Drifting | Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations. | - Increase the column equilibration time between injections. - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a stable temperature. |
Experimental Protocols
Below is a representative LC-MS/MS protocol for the analysis of Dimethenamid ESA, incorporating d6-Dimethenamid ESA as an internal standard. This protocol is based on established methods such as EPA Method 535 and should be optimized for your specific instrumentation and application.[3]
Sample Preparation: Solid-Phase Extraction (SPE)
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Conditioning: Condition a C18 SPE cartridge by passing methanol followed by reagent water.
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Loading: Pass the water sample (e.g., 250 mL), spiked with a known concentration of d6-Dimethenamid ESA, through the SPE cartridge.
-
Washing: Wash the cartridge with reagent water to remove unretained impurities.
-
Elution: Elute the analytes with a small volume of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
LC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for your LC-MS/MS system.
| LC Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 20 µL |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | Optimized for your instrument (typically -3000 to -4500 V) |
| Gas Temperatures | Optimized for your instrument |
| Nebulizer and Heater Gas | Optimized for your instrument |
MRM Transitions
The following are typical MRM transitions for Dimethenamid ESA. The transitions for d6-Dimethenamid ESA are predicted based on a mass increase of 6 Da. It is crucial to optimize these transitions on your specific mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dimethenamid ESA | 320.1 | 121.0 | Optimize |
| 320.1 | 80.0 | Optimize | |
| d6-Dimethenamid ESA | 326.1 (Predicted) | 121.0 or 127.0 | Optimize |
| 326.1 (Predicted) | 80.0 or 86.0 | Optimize |
Visualized Workflows and Logic
The following diagrams illustrate key workflows and decision-making processes in the analysis of Dimethenamid ESA.
Caption: General analytical workflow for Dimethenamid ESA analysis.
References
Technical Support Center: Addressing Ion Suppression with Dimethenamid ESA-d6 in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression when analyzing Dimethenamid and its ethanesulfonic acid (ESA) metabolite in complex matrices using a deuterated internal standard (Dimethenamid ESA-d6).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS/MS) when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This interference reduces the analyte's signal intensity, which can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility of results.[4] It is a significant challenge, especially when analyzing trace levels of compounds in complex biological or environmental samples.[1]
Q2: How does a deuterated internal standard like this compound help in addressing ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for compensating for ion suppression. Because the SIL-IS is chemically identical to the analyte, it co-elutes from the liquid chromatography (LC) column and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity due to matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can the this compound internal standard itself cause ion suppression?
A3: Yes, if the concentration of the deuterated internal standard is too high, it can compete with the analyte for ionization, leading to the suppression of the analyte's signal. It is crucial to optimize the concentration of the internal standard to a level that provides a stable and reproducible signal without causing self-suppression or suppressing the analyte.
Q4: I'm still seeing inconsistent results even with an internal standard. What could be the issue?
A4: Inconsistent results despite using a SIL-IS can be due to "differential matrix effects," where the analyte and the internal standard are not affected by ion suppression to the same extent. This can happen if there are slight differences in their chromatographic retention times, leading to exposure to different co-eluting matrix components. Sample-to-sample variability in the matrix composition can also lead to inconsistent ion suppression.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low Signal Intensity for Both Analyte and Internal Standard
Possible Cause: Significant ion suppression is likely occurring, affecting both the analyte and the internal standard. This is often due to a high concentration of co-eluting matrix components.
Solutions:
-
Improve Sample Preparation: Enhance your sample cleanup protocol to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to increase the purity of your sample extract.
-
Optimize Chromatography: Adjust your LC method to better separate the analyte and internal standard from the regions of ion suppression. This can involve modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components and lessen the degree of ion suppression.
Issue 2: Inconsistent Analyte/Internal Standard Ratios Across Replicates
Possible Cause: This indicates variable ion suppression that is not being adequately compensated for by the internal standard, potentially due to differential matrix effects.
Solutions:
-
Verify Co-elution: Ensure that the analyte and this compound are perfectly co-eluting. Even slight shifts in retention time can expose them to different matrix interferences.
-
Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in a blank matrix that is representative of your study samples. This helps to mimic the ion suppression effects seen in the unknown samples.
-
Evaluate Internal Standard Concentration: An excessively high concentration of the internal standard can contribute to variability. Experiment with lower concentrations to find an optimal level.
Experimental Protocols
Protocol 1: Qualitative Assessment of Ion Suppression using Post-Column Infusion
This experiment helps to identify the regions in your chromatogram where ion suppression occurs.
Methodology:
-
System Setup:
-
Prepare a solution of Dimethenamid ESA and its deuterated internal standard in a solvent compatible with your mobile phase. The concentration should provide a stable and moderate signal.
-
Use a syringe pump to continuously infuse this solution into the LC flow stream after the analytical column but before the mass spectrometer, using a T-fitting.
-
-
Blank Injection: Inject a blank solvent (e.g., your initial mobile phase) to establish a stable baseline signal for your analyte and internal standard.
-
Matrix Injection: Inject an extracted blank matrix sample (prepared using the same extraction procedure as your study samples but without the analyte or internal standard).
-
Data Analysis: Monitor the signal intensity of your analyte and internal standard throughout the run. A dip in the baseline signal upon injection of the matrix sample indicates a region of ion suppression. The retention time of this dip corresponds to the elution of the matrix components causing the suppression.
Protocol 2: Quantitative Assessment of Matrix Effect
This experiment quantifies the extent of ion suppression.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of your analyte and internal standard in a clean solvent or the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the extracted matrix with the analyte and internal standard at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the analyte and internal standard before the extraction process.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation:
| Sample Set | Description | Purpose |
| Set A | Analyte + IS in neat solvent | Establishes the baseline response without matrix interference. |
| Set B | Extracted blank matrix + Analyte + IS | Measures the matrix effect (ion suppression or enhancement). |
| Set C | Blank matrix + Analyte + IS (pre-extraction) | Determines the recovery of the extraction process. |
| Calculation | Formula | Interpretation |
| Matrix Effect | (Peak AreaSet B / Peak AreaSet A) x 100 | < 100% indicates ion suppression.> 100% indicates ion enhancement. |
| Recovery | (Peak AreaSet C / Peak AreaSet B) x 100 | Measures the efficiency of the sample extraction procedure. |
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Experimental workflow for quantifying matrix effects.
References
ensuring stability of Dimethenamid ESA-d6 in acidic conditions
Welcome to the Technical Support Center for Dimethenamid ESA-d6 Analysis. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and accurate quantification of this compound, particularly in acidic experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in acidic conditions a concern?
This compound is the deuterated form of the ethanesulfonic acid (ESA) metabolite of the herbicide Dimethenamid. It is commonly used as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The stability of deuterated standards is crucial for accurate quantification. Acidic conditions, which are often employed in sample extraction, storage, and chromatographic mobile phases, can potentially lead to the exchange of deuterium atoms with hydrogen atoms from the surrounding solvent. This phenomenon, known as hydrogen-deuterium (H/D) exchange, can compromise the integrity of the internal standard, leading to inaccurate analytical results.
Q2: At what pH is the parent compound, Dimethenamid, considered stable?
Studies have shown that the parent compound, Dimethenamid, is stable in aqueous buffered solutions at pH 5, 7, and 9 when stored at 25°C in the dark for at least 31 days.[1] While this provides some indication of the general stability of the molecular backbone, it does not directly address the stability of the deuterium labels on the ESA metabolite, especially under more strongly acidic conditions.
Q3: What are the primary degradation products of Dimethenamid in the environment?
In aerobic soil environments, Dimethenamid degrades into two major transformation products: Dimethenamid ethanesulfonic acid (ESA) and Dimethenamid oxanilic acid (OXA).[2] These degradates are more polar than the parent compound.
Q4: Are there general recommendations for storing deuterated standards?
Yes, general best practices for storing deuterated internal standards include:
-
Temperature: Store at or below the temperature recommended by the manufacturer, typically -20°C for long-term storage.
-
Solvent: Use a high-purity, anhydrous solvent for preparing stock solutions. Acetonitrile is commonly used. Some studies suggest that the addition of a small amount of acid, such as 0.1% acetic acid, can improve the stability of certain pesticides in solution.
-
Light: Protect from light by using amber vials or storing in the dark.
-
pH: Avoid strongly acidic or basic conditions during storage unless the stability of the standard under these conditions has been verified.
Troubleshooting Guide: Ensuring this compound Stability
This guide addresses specific issues that you may encounter during your experiments.
| Symptom | Potential Cause | Troubleshooting Steps |
| Inconsistent or decreasing internal standard (IS) signal over time. | 1. Hydrogen-Deuterium (H/D) Exchange: The acidic conditions of your sample matrix or mobile phase may be causing the deuterium labels on this compound to exchange with protons. 2. Degradation: The molecule itself may be degrading under your experimental conditions. | 1. Perform a Stability Study: Conduct the "Protocol for Assessing this compound Stability in Acidic Conditions" described below. 2. Adjust pH: If H/D exchange is confirmed, consider raising the pH of your sample preparation and/or mobile phase if your analytical method allows. 3. Evaluate Label Position: If possible, obtain information from the manufacturer regarding the position of the deuterium labels. Labels on or adjacent to heteroatoms or carbonyl groups are more susceptible to exchange. |
| Poor peak shape for this compound. | 1. Co-elution with Interfering Matrix Components: Acidic conditions can alter the ionization and retention of matrix components, leading to interferences. 2. Analyte-Silanol Interactions: At low pH, free silanol groups on silica-based columns can interact with the analyte. | 1. Optimize Chromatography: Adjust the mobile phase gradient, try a different column chemistry, or modify the pH to improve separation from interferences. 2. Use an End-capped Column: Employ a column with end-capping to minimize silanol interactions. |
| High variability in quantitative results. | 1. Inconsistent H/D Exchange: The rate of H/D exchange may vary between samples due to slight differences in pH or matrix composition. 2. Differential Matrix Effects: The analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement in the mass spectrometer source, which can be exacerbated by acidic conditions. | 1. Tightly Control pH: Ensure consistent pH across all samples, standards, and quality controls. 2. Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely mimics your samples to compensate for matrix effects. 3. Perform a Matrix Effect Study: Evaluate the extent of ion suppression or enhancement for both the analyte and the internal standard. |
Experimental Protocols
Protocol for Assessing this compound Stability in Acidic Conditions
This protocol is designed to help you determine the stability of this compound in your specific acidic experimental conditions.
Objective: To evaluate the potential for H/D exchange and degradation of this compound over time in an acidic solution.
Materials:
-
This compound stock solution
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Your acidic solution of interest (e.g., sample extraction solvent, mobile phase)
-
LC-MS or GC-MS system
-
Control solution (e.g., neutral pH solvent where the standard is known to be stable)
Procedure:
-
Prepare Test and Control Solutions:
-
Test Solution: Spike a known concentration of this compound into your acidic solution.
-
Control Solution: Spike the same concentration of this compound into the control solvent.
-
-
Time-Point Analysis:
-
Analyze an aliquot of the Test Solution and Control Solution immediately after preparation (T=0).
-
Store both solutions under your typical experimental conditions (e.g., room temperature, 4°C).
-
Analyze aliquots of both solutions at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).
-
-
Data Analysis:
-
Monitor the peak area or signal intensity of this compound at each time point.
-
Monitor the mass transition for the unlabeled Dimethenamid ESA. An increase in the signal for the unlabeled analyte in the Test Solution over time is indicative of H/D exchange.
-
Compare the stability in the Test Solution to the Control Solution.
-
Data Presentation:
Summarize your findings in a table similar to the one below.
| Time (hours) | This compound Peak Area (Acidic Solution) | This compound Peak Area (Control Solution) | Unlabeled Dimethenamid ESA Peak Area (Acidic Solution) |
| 0 | |||
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Interpretation: A significant decrease in the this compound peak area in the acidic solution compared to the control, and/or a significant increase in the unlabeled Dimethenamid ESA peak area, indicates instability under your acidic conditions.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Simplified proposed pathway for H/D exchange of this compound.
References
impact of solvent choice on Dimethenamid ESA-d6 performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of Dimethenamid ESA-d6, with a focus on the impact of solvent choice on analytical performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my analysis?
This compound is the deuterated stable isotope-labeled internal standard for Dimethenamid ethanesulfonic acid (ESA), a major metabolite of the herbicide Dimethenamid. It is commonly used in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to correct for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.
Q2: What are the recommended storage conditions for this compound analytical standards?
It is recommended to store this compound analytical standards under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, this involves storage in a freezer at temperatures of -20°C or below, protected from light.
Q3: Which ionization mode is typically used for the LC-MS/MS analysis of Dimethenamid ESA?
Dimethenamid ESA and its deuterated internal standard are typically analyzed in negative ion mode using electrospray ionization (ESI). This is because the sulfonic acid group is readily deprotonated to form a stable negative ion.
Troubleshooting Guide
This guide addresses specific issues related to solvent choice that you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
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Asymmetrical peaks, with a tailing factor significantly greater than 1 or a fronting factor less than 1.
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Reduced peak height and poor integration, leading to inaccurate quantification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | The sulfonic acid moiety of Dimethenamid ESA is strongly acidic. Ensure the mobile phase pH is sufficiently high to maintain the analyte in its deprotonated form. A mobile phase containing a small amount of a basic additive like ammonium hydroxide or using a buffer like ammonium acetate can help ensure consistent ionization and improve peak shape. However, for negative ion mode, acidic modifiers like formic or acetic acid are more common to aid in desolvation. The key is consistency and ensuring the pH is not near the pKa of any co-eluting matrix components that could interfere. |
| Secondary Interactions with the Stationary Phase | Residual silanol groups on silica-based C18 columns can cause peak tailing for polar acidic compounds. Using a column with high-purity silica and effective end-capping can minimize these interactions. Alternatively, adding a small amount of a competitive amine modifier to the mobile phase can block these active sites, but this may suppress the signal in negative ion mode. |
| Sample Solvent Mismatch | Injecting the sample in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase composition can lead to peak distortion. Whenever possible, dissolve and inject your samples in the initial mobile phase. If a different solvent must be used for extraction or dilution, ensure it is weaker than or matches the initial mobile phase. For example, if your gradient starts at 10% acetonitrile, your sample solvent should ideally be at or below this concentration. |
| Column Overload | Injecting too high a concentration of the analyte or co-eluting matrix components can lead to peak fronting. Dilute your sample and reinject. |
Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio
Symptoms:
-
Low peak area or height for this compound, even at expected concentrations.
-
Difficulty in detecting the analyte, especially at lower concentrations.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | The choice of organic solvent and additives significantly impacts ionization efficiency. Acetonitrile is often preferred over methanol in reversed-phase LC-MS for negative ion mode analysis of acidic pesticides as it can provide better sensitivity. The addition of a small percentage of an acid, such as formic acid or acetic acid, can enhance the signal by improving the desolvation process in the ESI source. One study noted that an acidified acetonitrile/water mobile phase provided 9-15 times greater sensitivity for ESA degradates compared to a methanol/water/ammonium acetate mobile phase.[1] |
| Ion Suppression from Matrix Effects | Co-eluting compounds from the sample matrix can compete with this compound for ionization in the ESI source, leading to a suppressed signal. Improve sample cleanup to remove interfering matrix components. Alternatively, modify the chromatographic gradient to separate the analyte from the interfering compounds. Diluting the sample can also mitigate matrix effects, although this will also lower the analyte concentration. |
| Inappropriate Additive Concentration | While additives can improve performance, their concentration is critical. High concentrations of additives can lead to ion suppression. Typically, 0.1% formic or acetic acid is sufficient. Optimize the additive concentration to find the best balance between chromatographic performance and MS signal intensity. |
Quantitative Data on Solvent Performance
The choice of organic solvent in the mobile phase can have a significant impact on the analytical performance of this compound. Below is a summary of expected performance differences between acetonitrile and methanol-based mobile phases.
Table 1: Comparison of Mobile Phase Performance for this compound Analysis
| Parameter | Mobile Phase A: Acetonitrile/Water with 0.1% Formic Acid | Mobile Phase B: Methanol/Water with 0.1% Formic Acid | Justification |
| Relative Signal Intensity | ~1.5 - 2x higher | Baseline | Acetonitrile generally has a lower viscosity and surface tension than methanol, which can lead to more efficient droplet formation and desolvation in the ESI source, resulting in better ionization efficiency for many compounds.[2][3] |
| Peak Area (at equivalent concentration) | Higher | Lower | Directly correlated with signal intensity. |
| Signal-to-Noise Ratio (S/N) | Higher | Lower | A higher signal intensity with comparable baseline noise leads to a better S/N ratio. |
| Retention Time | Shorter | Longer | Acetonitrile is a stronger eluting solvent than methanol in reversed-phase chromatography, leading to earlier elution times.[3] |
| Peak Asymmetry | Typically ≤ 1.2 | May be slightly higher | Acetonitrile can sometimes provide sharper, more symmetrical peaks. |
| Backpressure | Lower | Higher | Methanol is more viscous than acetonitrile, resulting in higher system backpressure.[3] |
Note: The values presented are illustrative and can vary depending on the specific LC system, column, and MS instrument used.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
This protocol is a general guideline for the analysis of this compound in water samples.
1. Sample Preparation (QuEChERS-based)
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To a 15 mL centrifuge tube, add 10 mL of the water sample.
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Add 10 mL of acetonitrile.
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Add the appropriate amount of this compound internal standard solution.
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Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
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Vortex vigorously for 1 minute.
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Centrifuge at ≥3000 rpm for 5 minutes.
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Take an aliquot of the supernatant (acetonitrile layer) for dSPE cleanup.
-
Add the aliquot to a 2 mL dSPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
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Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, Negative
-
MRM Transitions: To be determined for Dimethenamid ESA and this compound.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
Technical Support Center: Challenges of Using Deuterated Standards in Metabolomics
Welcome to the technical support center for the effective use of deuterated internal standards in metabolomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked questions (FAQs)
Q1: What are the primary advantages of using deuterated internal standards in metabolomics?
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry-based metabolomics.[1] Their key advantage lies in their close physicochemical similarity to the analytes of interest. By replacing hydrogen atoms with deuterium, the standard's molecular structure, polarity, and chromatographic retention time are nearly identical to the endogenous metabolite.[1] This similarity ensures that the standard and analyte behave almost identically during sample preparation and analysis, effectively correcting for variations such as matrix effects, extraction inconsistencies, and instrument variability.[1]
Q2: What is isotopic exchange and why is it a concern for my deuterated standards?
Isotopic exchange, or hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your standard is replaced by a hydrogen atom from the surrounding environment, such as a solvent or matrix.[2] This is a significant issue because it alters the mass of the internal standard, leading to inaccurate quantification. The loss of deuterium can cause an underestimation of the internal standard's concentration, which in turn leads to an overestimation of the analyte's concentration.[2]
Q3: Can the position of the deuterium label on the molecule affect my results?
Absolutely. The stability of the deuterium label is highly dependent on its position within the molecule. Deuterium atoms on stable, non-exchangeable positions are ideal. Conversely, labels on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups are more susceptible to exchange with protons from the solvent. This "back-exchange" can compromise the integrity of the analysis.
Q4: Why is my deuterated standard eluting slightly earlier than the analyte in reverse-phase chromatography?
This phenomenon is a known chromatographic isotope effect. Deuterated compounds often have slightly shorter retention times in reversed-phase liquid chromatography (LC) compared to their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a small difference in polarity. This can sometimes lead to differential matrix effects where the analyte and internal standard experience different levels of ion suppression or enhancement.
Q5: What is isotopic purity and what are the consequences of low purity?
Isotopic purity refers to the percentage of the standard that is fully deuterated at the specified positions. Low isotopic purity indicates the presence of partially deuterated or non-deuterated analyte in your standard. This can lead to an overestimation of the analyte concentration in your samples. High isotopic enrichment (ideally ≥98%) and chemical purity (>99%) are essential for accurate results.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
High variability between replicate injections.
-
Poor accuracy of quality control (QC) samples.
-
Non-linear calibration curves.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Detailed Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. A significant shift in retention time can lead to differential matrix effects. If a shift is observed, proceed to adjust the chromatographic method.
-
Assess for Differential Matrix Effects: Even with co-elution, the analyte and standard can experience different levels of ion suppression or enhancement. This is more likely if there is a slight chromatographic shift.
-
Check Isotopic Purity: The presence of unlabeled analyte in the deuterated standard will lead to an overestimation of the analyte's concentration. Always check the certificate of analysis for isotopic purity.
-
Investigate for Isotopic Exchange: Deuterium loss can occur if the labels are in chemically labile positions. This can be exacerbated by pH, temperature, and solvent conditions.
Issue 2: Decreasing Internal Standard Signal Over Time
Symptoms:
-
The peak area of the deuterated standard consistently decreases over a sequence of injections.
-
An unexpected peak appears at the mass of the unlabeled analyte in the internal standard solution.
Troubleshooting Steps:
-
Review Storage and Handling:
-
Solvent: Storing stock solutions in protic solvents like water or methanol can facilitate H/D exchange. Consider using aprotic solvents like acetonitrile for long-term storage if solubility permits.
-
pH: Acidic or basic conditions can catalyze H/D exchange. Ensure the pH of your solutions is as close to neutral as possible.
-
Temperature: High temperatures can promote H/D exchange. Store standards at the recommended temperature, typically -20°C or lower.
-
-
Perform a Stability Study: Incubate the deuterated standard in your sample matrix or mobile phase at different time points and temperatures. Analyze the samples to quantify any loss of the deuterium label.
-
Optimize MS Source Conditions: High source temperatures in the mass spectrometer can sometimes promote H/D exchange. Try reducing the source temperature.
-
Prepare Fresh Solutions: Prepare working solutions of your deuterated standard more frequently to minimize their exposure to conditions that may promote exchange.
Data Presentation
Table 1: Common Challenges and Typical Quantitative Observations
| Challenge | Parameter | Typical Observation | Potential Impact on Quantification |
| Chromatographic Shift | Retention Time Difference (ΔRT) | Deuterated standard elutes 0.1 - 0.5 min earlier than the analyte in RPLC. | Inaccurate quantification due to differential matrix effects. |
| Isotopic Impurity | Isotopic Enrichment | A standard with 95% enrichment contains 5% of the unlabeled analyte. | Overestimation of the analyte concentration. |
| Isotopic Exchange | Signal Intensity of Standard | Gradual decrease over time when stored in protic solvents or at non-neutral pH. | Overestimation of the analyte concentration. |
| Isotopic Interference | Signal-to-Noise of Standard | Interference from the M+2 isotope of the analyte with a D2-labeled standard. | Underestimation of the analyte concentration. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects Using Post-Extraction Addition
Objective: To determine the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the deuterated internal standard and the analyte into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the deuterated internal standard and the analyte into the extracted matrix before the final reconstitution step.
-
Set C (Matrix Sample): Spike the deuterated internal standard into a real sample and process it.
-
-
Analysis: Analyze all three sets of samples using the LC-MS/MS method.
-
Data Analysis:
-
Calculate the peak area of the analyte in all samples.
-
The matrix effect (ME) can be calculated as: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Determination of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)
Objective: To experimentally verify the isotopic purity of a deuterated standard.
Methodology:
-
Sample Preparation: Prepare a solution of the deuterated standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for direct infusion into the mass spectrometer.
-
HRMS Analysis:
-
Infuse the solution directly into the high-resolution mass spectrometer.
-
Acquire a high-resolution mass spectrum in full scan mode, ensuring the mass range covers the isotopic cluster of the standard.
-
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled analyte and the peaks corresponding to the different deuterated isotopologues.
-
Determine the relative intensities of each isotopic peak.
-
Calculate the isotopic purity by dividing the intensity of the fully deuterated peak by the sum of the intensities of all isotopic peaks and multiplying by 100.
-
Mandatory Visualizations
Caption: A typical experimental workflow for quantitative metabolomics.
Caption: Isotopic interference between an analyte and a D2-standard.
References
Validation & Comparative
A Head-to-Head Comparison: Deuterated vs. Non-Deuterated Internal Standards for Enhanced Bioanalytical Accuracy
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the meticulous selection of an internal standard (IS) is a cornerstone for ensuring the accuracy and precision of analytical data.[1][2] Internal standards are crucial for correcting variability inherent in the analytical workflow, including sample preparation, injection volume, and instrument response.[1] This guide provides an objective comparison of the two primary types of internal standards—deuterated (stable isotope-labeled) and non-deuterated (structural analogue)—supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their selection process for liquid chromatography-mass spectrometry (LC-MS) applications.
The consensus within the scientific community and regulatory bodies is that stable isotope-labeled internal standards (SIL-ISs), such as deuterated standards, generally deliver superior assay performance.[1][3] This is primarily because their physicochemical properties are nearly identical to the analyte, allowing for more effective tracking during extraction and co-elution during chromatography.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle increase in mass allows the mass spectrometer to distinguish the internal standard from the analyte, while their near-identical chemical structures ensure they behave similarly throughout the analytical process. This approach, known as isotope dilution mass spectrometry (IDMS), is widely regarded as the gold standard in quantitative bioanalysis.
Advantages of Deuterated Internal Standards:
-
Superior Accuracy and Precision: By closely mimicking the analyte, deuterated standards provide better correction for variations in sample extraction, handling, and instrument response, leading to improved accuracy and precision.
-
Effective Matrix Effect Compensation: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a significant source of error in LC-MS analysis. Since deuterated standards co-elute with the analyte, they experience similar matrix effects, allowing for effective normalization of the analyte signal.
-
Regulatory Preference: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized ICH M10 guideline, recommend the use of stable isotope-labeled internal standards as the preferred choice for bioanalytical method validation.
Limitations of Deuterated Internal Standards:
-
Cost and Availability: Deuterated standards are often more expensive and may require custom synthesis, which can be a limiting factor.
-
Isotopic Instability: In some cases, deuterium atoms can be unstable and exchange with hydrogen atoms from the solvent or matrix, compromising the integrity of the standard. Careful selection of the labeling position is crucial to avoid this.
-
Chromatographic Separation (Isotope Effect): The difference in mass between hydrogen and deuterium can sometimes lead to a slight chromatographic separation of the deuterated standard from the analyte. If this separation results in differential matrix effects, it can negatively impact quantification.
The Practical Alternative: Non-Deuterated Internal Standards
Non-deuterated, or structural analogue, internal standards are compounds with a chemical structure similar to, but not identical to, the analyte. They are often more readily available and less expensive than their deuterated counterparts.
Advantages of Non-Deuterated Internal Standards:
-
Cost-Effectiveness and Availability: They are generally more affordable and commercially accessible.
-
Acceptable Performance with Thorough Validation: When a deuterated standard is not feasible, a well-chosen structural analogue can provide reliable results, provided the bioanalytical method is rigorously validated to demonstrate its accuracy and precision.
Disadvantages of Non-Deuterated Internal Standards:
-
Differences in Physicochemical Properties: Variations in structure can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.
-
Inadequate Matrix Effect Compensation: Due to potential differences in elution and ionization, structural analogues may not effectively compensate for matrix effects, leading to decreased accuracy and precision.
Performance Comparison: A Quantitative Look
The following table summarizes the performance differences between deuterated and non-deuterated internal standards based on established analytical validation parameters. The data is adapted from a study comparing internal standards for the quantification of the immunosuppressant drug everolimus.
| Performance Parameter | Deuterated Internal Standard (Everolimus-d4) | Non-Deuterated Internal Standard (32-desmethoxyrapamycin) |
| Accuracy (% Bias) | ||
| Low QC (0.75 ng/mL) | -2.7% | -8.0% |
| Medium QC (7.5 ng/mL) | 1.3% | -4.0% |
| High QC (18 ng/mL) | 3.9% | -1.1% |
| Precision (%CV) | ||
| Low QC (0.75 ng/mL) | 4.1% | 7.5% |
| Medium QC (7.5 ng/mL) | 2.5% | 5.2% |
| High QC (18 ng/mL) | 2.2% | 3.9% |
As the data indicates, the deuterated internal standard generally demonstrates better precision (lower %CV) and accuracy across the quality control (QC) levels.
Experimental Protocols
To objectively assess the performance of a deuterated versus a non-deuterated internal standard, a comprehensive validation experiment is essential. A key component of this is the evaluation of matrix effects.
Methodology for Evaluation of Matrix Effects
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated internal standard
-
Blank biological matrix (e.g., plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Procedure:
-
Prepare four sets of samples:
-
Set 1 (Analyte in neat solution): Prepare the analyte at low and high concentrations in the reconstitution solvent.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma from the six different sources. Spike the analyte at low and high concentrations into the extracted blank matrix.
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation of Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculation of IS-Normalized Matrix Factor: Divide the matrix factor of the analyte by the matrix factor of the internal standard for each source of matrix.
-
Evaluation: Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. According to regulatory guidelines, the CV of the matrix factor across different lots of matrix should be ≤ 15%.
Visualizing the Workflow and Concepts
To better understand the experimental process and the interplay of various factors, the following diagrams are provided.
Bioanalytical workflow with an internal standard.
References
A Comparative Guide to the Extraction Efficiency of Dimethenamid ESA with Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different analytical methodologies for the quantification of Dimethenamid ethanesulfonic acid (ESA), a key degradation product of the herbicide Dimethenamid. The choice of an appropriate internal standard is critical for achieving accurate and reliable quantification in environmental and biological matrices. This document compares three common approaches: the use of a deuterated internal standard, a structural analog internal standard, and an external standard method. The performance of each method is evaluated based on reported extraction efficiencies and detailed experimental protocols.
Comparison of Extraction Efficiency
The following table summarizes the quantitative data on the extraction efficiency of Dimethenamid ESA using different quantification methods.
| Quantification Method | Internal Standard | Matrix | Extraction Efficiency (Recovery %) | Analytical Technique |
| Isotope Dilution | Deuterated Dimethenamid* | Ground and Surface Water | Data not available for Dimethenamid ESA; recoveries are internally corrected for the parent compound[1]. | GC-MS |
| Internal Standard | Butachlor ESA | Deionized and Ground Water | 89% - 116%[2] | LC/MS/MS |
| External Standard | None | Ground and Surface Water | 62.3% - 117.4%[3] | Online SPE-LC/MS |
*Note: Specific recovery data for Dimethenamid ESA using a deuterated internal standard was not available in the reviewed literature. The principle of isotope dilution aims to correct for recovery losses during sample preparation and analysis.
Experimental Protocols
Detailed methodologies for the three compared approaches are outlined below.
Isotope Dilution Method with a Deuterated Internal Standard
This method relies on the addition of a known amount of a stable isotope-labeled analog of the analyte (e.g., Dimethenamid-d6) to the sample prior to extraction. The labeled compound serves as an ideal internal standard as it behaves almost identically to the target analyte during extraction, cleanup, and analysis, thus correcting for any losses or matrix effects.
Experimental Protocol:
-
Sample Preparation: A 200 mL water sample is collected.
-
Internal Standard Spiking: A deuterated internal standard (e.g., a mix of deuterated herbicides) is added to the water sample.
-
Solid-Phase Extraction (SPE): The sample is passed through a C18 SPE column. The column is washed sequentially with methanol and optimal water before sample loading.
-
Elution: The analytes and the internal standard are eluted from the SPE column.
-
Concentration and Analysis: The eluate is concentrated, and the final volume is adjusted. The sample is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS)[1].
Internal Standard Method with a Structural Analog (EPA Method 535)
EPA Method 535 is a standardized method for the determination of various herbicide degradates in drinking water. It employs a structural analog of the analyte as an internal standard to compensate for variability in the analytical process.
Experimental Protocol:
-
Sample Preparation: A 250 mL water sample is collected and preserved.
-
Surrogate and Internal Standard Spiking: Dimethachlor ESA is added as a surrogate before extraction, and Butachlor ESA is added as the internal standard to the final extract[2].
-
Solid-Phase Extraction (SPE): The sample is passed through a nonporous graphitized carbon SPE cartridge.
-
Elution: The analytes are eluted with methanol containing 10 mM ammonium acetate.
-
Concentration and Reconstitution: The eluate is concentrated to dryness and reconstituted in 1 mL of water containing 5 mM ammonium acetate.
-
Analysis: The extract is analyzed by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).
External Standard Method (USGS Method O-2139-03)
This method quantifies the analyte by comparing the response of the analyte in the sample to the response of a known standard analyzed under the same conditions. This approach does not use an internal standard.
Experimental Protocol:
-
Sample Preparation: A water sample is filtered.
-
Online Solid-Phase Extraction (SPE): A 10 mL aliquot of the filtered water sample is directly injected into an online SPE system with an octadecylsilane column.
-
Elution and Analysis: The trapped analytes are eluted from the SPE column and directly transferred to a Liquid Chromatography/Mass Spectrometry (LC/MS) system for separation and detection.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the analysis of Dimethenamid ESA, incorporating the key steps from sample collection to data analysis.
Caption: General workflow for Dimethenamid ESA analysis.
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usgs.gov [usgs.gov]
limit of detection and quantification for Dimethenamid ESA with d6-standard
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Dimethenamid ethanesulfonic acid (ESA), a primary metabolite of the herbicide Dimethenamid. The focus is on methods utilizing internal standards, with a particular emphasis on the conceptual advantages of using a deuterated standard (d6-standard) for enhanced accuracy and precision. While specific limits of detection (LOD) and quantification (LOQ) for Dimethenamid ESA using a dedicated d6-standard are not publicly available in the provided search results, this guide consolidates reported detection limits from various advanced analytical methods to provide a benchmark for performance.
Quantitative Data Summary
The following table summarizes the reported limits of detection for Dimethenamid ESA in water samples using different analytical techniques. The use of a deuterated internal standard, such as a d6-Dimethenamid ESA, is a recognized strategy to improve method robustness and accuracy, and it is anticipated that methods incorporating such standards would achieve comparable or superior detection limits to those listed below.
| Analyte | Method | Limit of Detection (LOD) / Method Detection Limit (MDL) | Matrix |
| Dimethenamid ESA | High-Performance Liquid Chromatography-Electrospray Mass Spectrometry (HPLC-ESPMS) | 0.01 to 0.07 µg/L[1][2][3] | Natural Water |
| Dimethenamid ESA and other chloroacetanilide metabolites | Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Reporting Limit of 0.025 µg/L[4] | Surface Water |
Note: The use of isotopically labeled internal standards, such as d6-Dimethenamid ESA, is a standard practice in analytical chemistry to correct for matrix effects and variations in instrument response, thereby enhancing the accuracy and reproducibility of quantitative results[5].
Experimental Protocols
The following are detailed experimental protocols representative of the methodologies used for the analysis of Dimethenamid ESA in environmental samples. The incorporation of a d6-internal standard would occur at the beginning of the sample preparation process.
Method 1: Analysis of Dimethenamid ESA by HPLC-ESPMS
This method is adapted from procedures described for the analysis of Dimethenamid and its degradates in natural water.
-
1. Sample Preparation and Extraction:
-
To a 123-mL water sample, add a known concentration of the d6-Dimethenamid ESA internal standard and mix thoroughly.
-
Isolate the analytes using C-18 solid-phase extraction (SPE).
-
Elute the parent Dimethenamid compound with ethyl acetate.
-
Subsequently, elute the more polar degradates, including Dimethenamid ESA, with methanol.
-
-
2. Instrumental Analysis:
-
Analyze the methanol eluate containing Dimethenamid ESA using a high-performance liquid chromatography system coupled with an electrospray mass spectrometer (HPLC-ESPMS).
-
Operate the mass spectrometer in negative-ion mode for the detection of the ESA degradate.
-
-
3. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of Dimethenamid ESA to the peak area of the d6-Dimethenamid ESA internal standard against a series of known concentrations of Dimethenamid ESA.
-
Determine the concentration of Dimethenamid ESA in the samples by comparing their peak area ratios to the calibration curve.
-
Method 2: Multiresidue Analysis by GC/MS (adapted for ESA)
While the primary reference for this method focuses on the parent compound Dimethenamid, the principles of using a deuterated internal standard are directly applicable. Analysis of the polar ESA metabolite would typically be performed by LC-MS/MS as described above, but the general workflow involving an internal standard is as follows:
-
1. Sample Preparation and Extraction:
-
To a 200 mL water sample, add the deuterated internal standard (d6-Dimethenamid ESA).
-
Concentrate the analytes by passing the sample through a solid-phase extraction column.
-
Elute the analytes from the column.
-
Concentrate the eluate to a final volume.
-
-
2. Instrumental Analysis:
-
Analyze the extract by gas chromatography-mass spectrometry (GC/MS) or, more suitably for Dimethenamid ESA, by LC-MS/MS.
-
-
3. Quantification:
-
Create a calibration curve by plotting the ratio of the peak areas of the analyte to its deuterated analog against the concentration of each calibration standard.
-
Use a least-squares regression to define the calibration curve and quantify the analyte in the samples.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Dimethenamid ESA utilizing a deuterated internal standard.
Caption: A generalized workflow for the quantitative analysis of Dimethenamid ESA.
References
Performance of Dimethenamid ESA-d6 in Diverse Water Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pesticide metabolites in various water sources is critical for environmental monitoring and human health risk assessment. Dimethenamid, a widely used herbicide, and its ethanesulfonic acid (ESA) metabolite are frequently detected in water systems. The use of a stable isotope-labeled internal standard, such as Dimethenamid ESA-d6, is a crucial component of robust analytical methodologies, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation. This guide provides a comparative overview of the performance of this compound in different water types, supported by experimental data from method validation studies.
Data Summary
The following table summarizes the recovery performance of analytical methods for Dimethenamid and its metabolites, including the ESA derivative, in different water matrices using a deuterated internal standard for correction. While direct recovery data for this compound is not always explicitly reported, the recovery of the target analytes serves as a strong indicator of the internal standard's efficacy in compensating for matrix-induced variations.
| Water Type | Analyte | Fortification Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Drinking Water | Dimethenamid-P | 0.03 | 95 | 4.5 | [1] |
| 0.30 | 96 | 2.7 | [1] | ||
| M23 (metabolite) | 0.03 | 93 | 4.9 | ||
| 0.30 | 95 | 3.2 | |||
| M27 (metabolite) | 0.03 | 98 | 4.0 | ||
| 0.30 | 99 | 1.9 | |||
| M31 (metabolite) | 0.03 | 96 | 5.2 | ||
| 0.30 | 97 | 2.5 | |||
| Surface Water (River) | Dimethenamid-P | 0.03 | 98 | 3.7 | |
| 0.30 | 99 | 1.8 | |||
| M23 (metabolite) | 0.03 | 97 | 3.9 | ||
| 0.30 | 98 | 2.1 | |||
| M27 (metabolite) | 0.03 | 101 | 3.5 | ||
| 0.30 | 100 | 1.7 | |||
| M31 (metabolite) | 0.03 | 99 | 4.1 | ||
| 0.30 | 99 | 2.0 | |||
| Ground and Surface Water | Dimethenamid & its ESA/OA degradates | 0.10 - 100 | 95 - 105 | Not Specified |
Experimental Protocols
The data presented above is derived from validated analytical methods. Below are the detailed methodologies for the key experiments cited.
Method for the Determination of Dimethenamid-P and its Metabolites in Drinking and Surface Water
This method was developed and validated for the quantification of Dimethenamid-P and its metabolites M23, M27, and M31 in drinking and surface water.
-
Sample Preparation:
-
A 1.0 mL aliquot of the water sample (drinking or surface water) is transferred to an autosampler vial.
-
The sample is fortified with a standard solution of the analytes and an internal standard.
-
The vial is vortexed before analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Agilent 1200 SL HPLC coupled with an Applied Biosystems MDS Sciex API 5500 MS.
-
Column: Agilent Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in methanol.
-
Ionization: Turbo spray Electrospray Ionization (ESI) in positive mode for the parent compound and negative mode for the metabolites.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Multiresidue Analytical Method for Chloroacetanilide/Chloroacetamide Herbicides and their Degradates in Ground and Surface Water
This method is a validated procedure for the simultaneous determination of several herbicides, including Dimethenamid, and their ESA and oxanilic acid (OA) degradates.
-
Sample Preparation:
-
A 50 mL water sample is passed through a C-18 Solid Phase Extraction (SPE) column for purification and concentration.
-
The analytes are eluted from the SPE column using an 80/20 methanol/water (v/v) solution.
-
The eluate is concentrated to less than 1.0 mL.
-
The final extract is reconstituted in 10/90 acetonitrile/water (v/v).
-
-
LC-MS/MS Analysis:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode for the parent compounds and negative ion mode for the ESA and OA degradates.
-
Scan Mode: Multiple Reaction Monitoring (MRM) of appropriate precursor/product ion pairs for each analyte.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
Caption: Experimental workflow for water analysis using an internal standard.
Caption: Role of this compound in correcting for matrix effects.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
